molecular formula C19H21D4ClN2 B602478 Imipramine-2,4,6,8-d4 Hydrochloride CAS No. 61361-33-9

Imipramine-2,4,6,8-d4 Hydrochloride

货号: B602478
CAS 编号: 61361-33-9
分子量: 320.89
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imipramine-2,4,6,8-d4 Hydrochloride is a deuterium-labeled analog of imipramine hydrochloride, a tricyclic antidepressant (TCA) first synthesized in the 1950s. The compound is systematically named N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine hydrochloride and is primarily used as a stable isotope-labeled internal standard in analytical chemistry and pharmacokinetic studies. Its molecular formula is C₁₉²H₄H₂₀N₂·ClH, with a molecular weight of 320.89 g/mol .

Imipramine hydrochloride itself inhibits the reuptake of serotonin and norepinephrine at nerve terminals, with minimal effects on dopamine transporters . The deuterated version (d4) replaces four hydrogen atoms at positions 2,4,6,8 of the dibenzazepine ring with deuterium, altering its metabolic stability without significantly affecting its pharmacological activity. This modification enhances its utility in mass spectrometry-based assays by reducing interference from endogenous compounds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Imipramine-2,4,6,8-d4 Hydrochloride involves the incorporation of deuterium atoms into the Imipramine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to rigorous testing to confirm the incorporation of deuterium atoms at the specified positions .

化学反应分析

Types of Reactions

Imipramine-2,4,6,8-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

科学研究应用

Clinical Applications

1.1 Treatment of Functional Somatic Syndromes

Imipramine has been studied for its efficacy in treating various functional somatic syndromes. A notable randomized controlled trial found that imipramine treatment significantly improved overall health in patients with multiple functional somatic syndromes compared to placebo. In this study, 53% of patients receiving imipramine reported their health status as "better" or "much better," highlighting its potential therapeutic benefits in this area .

1.2 Mechanistic Studies

The deuterated form allows for more precise tracking of the drug's metabolic pathways and its interactions within the body. Research utilizing imipramine-2,4,6,8-d4 Hydrochloride can help elucidate the mechanisms by which imipramine exerts its effects on neurotransmitter systems, particularly serotonin and norepinephrine transporters . This is crucial for understanding how alterations in these pathways may contribute to mood disorders.

Pharmacological Research

2.1 Inhibition Studies

This compound is utilized in pharmacological studies to investigate its inhibitory effects on various enzymes and receptors. For instance, it has been shown to inhibit serotonin transporters with an IC50 value of 32 nM . This property is essential for understanding its role as an antidepressant and its potential applications in treating anxiety disorders.

2.2 Metabolomics and Biomarker Discovery

The compound's deuterated nature makes it an excellent candidate for metabolomics studies. By using this compound as a tracer in metabolic studies, researchers can identify biomarkers associated with treatment response and disease progression in psychiatric disorders .

Case Studies and Findings

Study Objective Findings
Randomized Controlled Trial (2017)Evaluate efficacy in functional somatic syndromes53% improvement in health status with imipramine vs 25% with placeboImipramine shows significant benefit over placebo
Pharmacological Study (2023)Investigate serotonin transporter inhibitionIC50 of 32 nM indicates strong inhibition potentialSupports use in mood disorder treatments
Metabolomic Analysis (2023)Identify metabolic pathways affected by imipramineAlterations in key metabolic pathways linked to treatment responseHighlights potential biomarkers for monitoring therapy

Safety and Adverse Effects

While this compound is effective for many patients, it is also associated with adverse effects. In clinical trials, a higher incidence of moderate to severe adverse events was noted among those receiving imipramine compared to placebo. These findings underscore the importance of careful monitoring during treatment .

作用机制

Imipramine-2,4,6,8-d4 Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their activity and leading to improved mood and reduced symptoms of depression. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .

相似化合物的比较

Structural and Functional Analogues

Imipramine Hydrochloride (Non-deuterated)

  • Molecular Formula : C₁₉H₂₄N₂·HCl
  • Key Features: Potent inhibitor of norepinephrine reuptake (Ki = 0.3–1.3 nM) . Used therapeutically for major depressive disorder (MDD) and recurrent depression, with a maintenance dose of 200 mg/day showing superior prophylaxis in 3-year clinical trials . Forms inclusion complexes with β-cyclodextrin (stability constant K = 52.26 ± 11.41 mol⁻¹L), enhancing solubility .

Clomipramine Hydrochloride

  • Key Differences :
    • Chlorination at position 3 of the dibenzazepine ring increases serotonin reuptake inhibition (5–10× higher affinity than imipramine) .
    • Used for obsessive-compulsive disorder (OCD) and severe depression.

Doxepin Hydrochloride

  • Key Differences: Structural substitution of a sulfur atom with an oxygen atom in the central ring. Dual action: Inhibits histamine H₁ receptors (sedative effect) and norepinephrine/serotonin reuptake. Mixed efficacy reports: Some studies rate it as comparable or slightly superior to imipramine in mood improvement .

Lofepramine

  • Key Differences: Metabolized to desipramine (a secondary amine TCA) with higher noradrenergic selectivity. Lower anticholinergic side effects compared to imipramine, making it better tolerated in elderly patients .

Pharmacokinetic and Analytical Comparisons

Table 1: Pharmacokinetic Properties

Compound Half-Life (hr) Metabolism Pathway Deuterium Substitution Primary Use
Imipramine-d4 HCl N/A* CYP2D6, CYP2C19 (slower) 2,4,6,8 positions Analytical reference standard
Imipramine HCl 8–16 CYP2D6, CYP2C19 None Therapeutic (MDD)
Clomipramine HCl 20–40 CYP2D6, CYP3A4 None Therapeutic (OCD, MDD)
Doxepin HCl 15–30 CYP2C19, CYP2D6 None Therapeutic (MDD, insomnia)

Analytical Utility

  • Imipramine-d4 HCl :
    • Serves as an internal standard in HPLC and LC-MS for quantifying imipramine in plasma, with a detection limit of 0.1 ng/mL .
    • Stability: >95% purity under -20°C storage .
  • Non-deuterated TCAs: Require deuterated analogs (e.g., imipramine-d4) for accurate quantification due to matrix effects in biological samples .

Therapeutic Efficacy and Clinical Outcomes

Table 2: Clinical Trial Outcomes

Compound Recurrence Rate (3-year study) Maintenance Dose Key Finding
Imipramine HCl 20% 200 mg/day Superior prophylaxis vs. placebo
Imipramine + Psychotherapy 35% 200 mg/day Psychotherapy lengthens remission
Doxepin HCl 25–30% 150 mg/day Comparable efficacy, higher sedation

Key Observations :

  • Imipramine’s deuterated form is excluded from therapeutic trials but critical in elucidating its metabolism and drug-drug interactions .
  • Clomipramine and doxepin show broader receptor affinities, leading to divergent side effect profiles (e.g., clomipramine’s serotonergic vs. doxepin’s antihistaminergic effects) .

生物活性

Imipramine-2,4,6,8-d4 hydrochloride is a deuterated form of imipramine, a tricyclic antidepressant (TCA) primarily used for the treatment of depression and various anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, side effects, and relevant research findings.

Overview of Imipramine

Imipramine is known for its ability to inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin, which are critical in mood regulation. The mechanism involves binding to the sodium-dependent norepinephrine transporter (NET) and serotonin transporter (SERT), thus increasing the levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant effects .

Pharmacokinetics

The pharmacokinetic properties of imipramine include:

  • Absorption : Rapidly absorbed from the gastrointestinal tract with peak plasma concentrations occurring within 2-3 hours post-administration.
  • Metabolism : Primarily metabolized in the liver to desipramine, an active metabolite with a longer half-life (22.5 hours) compared to imipramine (12 hours) .
  • Elimination : Excreted mainly through urine as metabolites; less than 5% is excreted unchanged .

Therapeutic Applications

Imipramine is utilized for various conditions beyond depression:

  • Depression : Effective in treating major depressive disorder.
  • Anxiety Disorders : Used for panic disorder and agoraphobia .
  • Functional Somatic Syndromes : Demonstrated significant improvement in patients with multiple functional somatic syndromes compared to placebo .
  • Chronic Pain Management : Employed in managing neuropathic pain conditions like diabetic neuropathy.

Functional Somatic Syndromes Study

A notable clinical trial assessed imipramine's efficacy in patients with multiple functional somatic syndromes. The study involved 138 participants randomly assigned to receive either low-dose imipramine (25-75 mg) or placebo over 10 weeks. Results indicated that 53% of patients receiving imipramine reported significant health improvements compared to 25% in the placebo group (odds ratio 3.3; p=0.001) .

Long-term Effects on Panic Disorder

In a study focusing on panic disorder with agoraphobia, long-term treatment with imipramine revealed persistent side effects such as tachycardia and dry mouth. Despite these side effects, patients showed marked improvement in their symptoms over a one-year period .

Side Effects and Toxicity

Imipramine is associated with several adverse effects, including:

  • Common Side Effects : Dry mouth, blurred vision, constipation, urinary retention, and sedation.
  • Serious Adverse Effects : Tachycardia and potential for increased intraocular pressure. In clinical studies, moderate adverse events were reported more frequently in the imipramine group compared to placebo .

Research Findings

Recent studies have highlighted additional biological activities of imipramine:

  • Cancer Research : Imipramine has been shown to enhance autophagy in cancer cells and may reprogram tumor-associated macrophages from an immunosuppressive to an immunostimulatory state through histamine receptor inhibition .
  • Bioequivalence Studies : A validated high-performance liquid chromatography (HPLC) method demonstrated bioequivalence between different formulations of imipramine, confirming its consistent pharmacokinetic profile across products .

常见问题

Basic Research Questions

Q. What is the mechanism of action of Imipramine-2,4,6,8-d4 Hydrochloride in neurotransmission studies?

this compound acts as a deuterated analog of imipramine, primarily inhibiting the norepinephrine transporter (SLC6A2), thereby blocking norepinephrine reuptake and modulating synaptic transmission . Additionally, it inhibits the serotonin transporter (SERT) with an IC50 of 32 nM, making it useful for studying dual monoaminergic effects in depression models . Methodologically, its deuterated structure allows for precise tracking in pharmacokinetic studies using mass spectrometry to distinguish endogenous and exogenous compounds .

Q. What analytical methods are recommended for quantifying Imipramine-d4 Hydrochloride in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry is widely used. For example, imipramine hydrochloride (non-deuterated) has been employed as an internal standard in HPLC analysis of diphenhydramine, demonstrating robustness in separating complex biological matrices . Low-frequency Raman spectroscopy is also effective for crystallinity analysis, particularly for distinguishing polymorphic forms with milligram quantities .

Q. What are the stability and storage guidelines for Imipramine-d4 Hydrochloride in laboratory settings?

Store in airtight containers at 2–8°C, protected from light and moisture. The compound is hygroscopic and degrades under prolonged exposure to heat (>40°C) or acidic/alkaline conditions. Safety data sheets recommend handling in chemical fume hoods with PPE (gloves, lab coat, goggles) due to acute oral toxicity (LD50 305 mg/kg) and respiratory irritation risks .

Advanced Research Questions

Q. How can single-dose pharmacokinetic data predict steady-state concentrations of Imipramine-d4 Hydrochloride?

Single-dose kinetics can predict steady-state levels using total area-under-the-curve (AUC) measurements. A study on imipramine and desipramine demonstrated that plasma concentrations at 24 hours post-administration correlate strongly with steady-state levels, enabling dose optimization without prolonged titration . This approach is critical for reducing patient exposure during clinical trials while ensuring therapeutic efficacy.

Q. What methodological considerations are critical when designing adsorption studies using Imipramine-d4 Hydrochloride with nanomaterials?

Adsorption studies using β-cyclodextrin-modified nanorods (CNC@Fe3O4@SiO2) require:

  • Controlled silica coating thickness to optimize surface area and binding capacity.
  • Validation via thermogravimetric analysis (TGA) to confirm thermal stability and Fourier-transform infrared spectroscopy (FT-IR) to verify β-cyclodextrin grafting .
  • Competitive adsorption assays with structurally similar compounds (e.g., procaine hydrochloride) to assess selectivity .

Q. How can researchers address contradictions in clinical trial data regarding Imipramine's efficacy in maintenance therapy?

Contradictions often arise from heterogeneous patient populations or variable metabolic phenotypes. A reanalysis of the NIMH trial highlighted that imipramine’s superiority over lithium in preventing depression recurrence may reflect subgroup differences (e.g., patients with weight loss or psychomotor agitation). Stratified randomization and pre-treatment urinary 3-methoxy-4-hydroxyphenylglycol (MHPG) measurements can improve cohort homogeneity and predictive validity .

Q. What experimental strategies mitigate polymorphism-related challenges in crystallinity analysis of Imipramine-d4 Hydrochloride?

Low-frequency Raman spectroscopy (<200 cm<sup>−1</sup>) is highly sensitive to lattice vibrations, enabling differentiation of polymorphic forms (e.g., amorphous vs. crystalline) with minimal sample preparation. This technique, combined with X-ray diffraction (XRD), ensures batch consistency in formulation studies .

Q. How does deuterium labeling impact the metabolic profiling of Imipramine-d4 Hydrochloride compared to its non-deuterated counterpart?

Deuterium substitution at the 2,4,6,8 positions slows hepatic metabolism via the cytochrome P450 system, reducing first-pass effects and prolonging half-life. Comparative studies using LC-MS/MS can quantify deuterium retention in metabolites (e.g., desipramine-d4) to assess isotopic purity and metabolic stability .

属性

IUPAC Name

N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i3D,4D,10D,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXIYZZBJDEEP-PTAOTMHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCN(C)C)[2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662037
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61361-33-9
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesis of Imipramine Pamoate-(Form VI)—A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
[Compound]
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of Imipramine Pamaote—(Form VI)— A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The Imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The Imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。